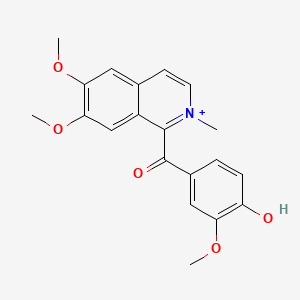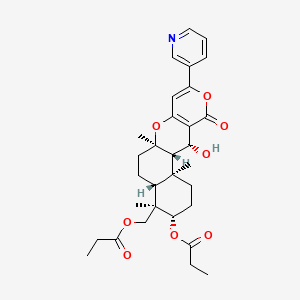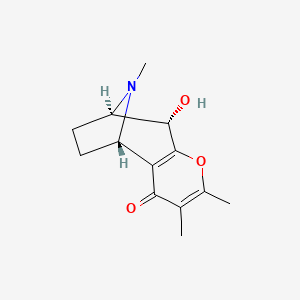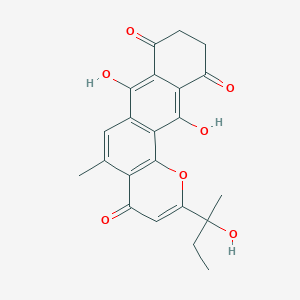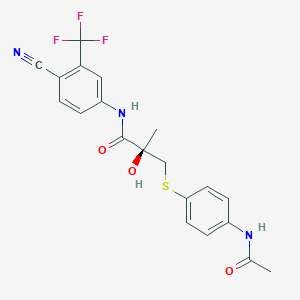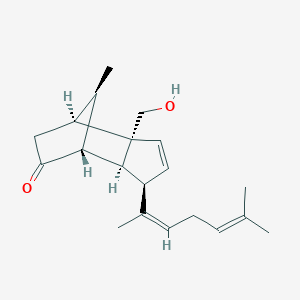
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate is a complex organic molecule that combines a purine base with a naphthoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the naphthoate ester separately. The purine base can be synthesized through a series of reactions involving the formation of the purine ring system, followed by the introduction of the amino group. The naphthoate ester can be prepared by esterification of naphthoic acid with dimethylamine.
The final step involves coupling the purine base with the naphthoate ester. This can be achieved through a phosphoramidite coupling reaction, where the hydroxyl group of the purine base reacts with the phosphoramidite derivative of the naphthoate ester under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the amino group.
Reduction: Reduction reactions can occur at the purine ring system, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the purine base and the naphthoate ester.
Reduction: Reduced derivatives of the purine base.
Substitution: Substituted derivatives at the phosphonooxy group.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of purine metabolism and nucleotide synthesis.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This can result in the inhibition of cell growth and proliferation, making the compound a potential candidate for the development of anticancer and antiviral drugs.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Naphthoic Acid Esters: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate lies in its combination of a purine base with a naphthoate ester, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development.
特性
CAS番号 |
72947-53-6 |
|---|---|
分子式 |
C23H25N6O8P |
分子量 |
544.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H25N6O8P/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)37-19-16(9-35-38(32,33)34)36-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1 |
InChIキー |
YWUFOJPOISPUJP-WGQQHEPDSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
同義語 |
(5-(dimethylamino)-1-naphthoyl)adenosine monophosphate DAN-AMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





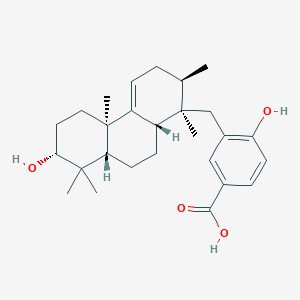


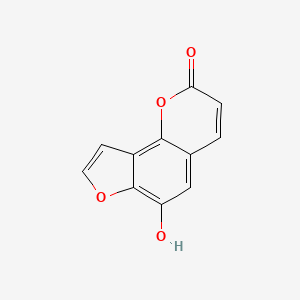
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol](/img/structure/B1245632.png)
